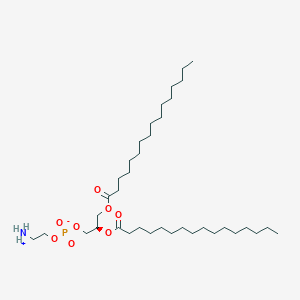
2-ammonioethyl (2R)-2,3-bis(palmitoyloxy)propyl phosphate
Beschreibung
Eigenschaften
CAS-Nummer |
923-61-5 |
|---|---|
Molekularformel |
C37H74NO8P |
Molekulargewicht |
692.0 g/mol |
IUPAC-Name |
2-azaniumylethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1 |
InChI-Schlüssel |
SLKDGVPOSSLUAI-PGUFJCEWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |
Aussehen |
White to Off-White Solid |
melting_point |
>134°C (dec.) |
Andere CAS-Nummern |
923-61-5 |
Physikalische Beschreibung |
Solid |
Reinheit |
98% |
Synonyme |
1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine 1,2-dipalmitoyl-3-phosphatidylethanolamine 1,2-dipalmitoyl-3-phosphatidylethanolamine, (+-)-isomer 1,2-dipalmitoyl-3-phosphatidylethanolamine, (R)-isomer 1,2-dipalmitoyl-3-phosphatidylethanolamine, ion(1-) 1,2-dipalmitoyl-rac-glycerophosphoethanolamine 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine DHPE dipalmitoyl cephalin dipalmitoyl phosphatidylethanolamine phosphatidylethanolamine dipalmitoate |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoethanolamine . The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine often involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced techniques such as continuous flow reactors and high-pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include modified phospholipids with altered fatty acid chains or head groups, which can have different biological properties and applications .
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine is widely used in scientific research due to its role in cell membrane structure and function . Some of its applications include:
Wirkmechanismus
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine exerts its effects by integrating into the lipid bilayer of cell membranes, thereby influencing membrane fluidity and stability . It interacts with membrane proteins and other lipids, modulating their function and activity . The molecular targets and pathways involved include various signaling pathways that regulate cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar structural properties but different head group, leading to distinct biological functions.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: Similar to 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine but with stearic acid instead of palmitic acid, resulting in different physical properties.
Uniqueness: 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition and head group, which confer distinct biophysical properties and biological functions . Its ability to form stable lipid bilayers makes it particularly valuable in research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


